
Guadinomic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guadinomic acid is a natural product found in Streptomyces with data available.
科学的研究の応用
Synthesis Approaches Guadinomic acid has been a subject of interest in synthetic organic chemistry due to its complex structure and potential biological activity. A notable synthesis approach reported by Reid, Mailyan, and Zakarian (2018) achieved a protecting-group-free total synthesis of (+)-guadinomic acid, leveraging hydroxyl-directed guanidylation of unactivated alkenes. This method provided a direct and stereoselective incorporation of the guanidine unit, producing the natural product in 7 steps (Reid, Mailyan, & Zakarian, 2018). Kim, Kim, and Tae (2009) also reported a concise asymmetric total synthesis of ent-guadinomic acid, starting from a known epoxy alkenol. Their synthesis pathway involved cross metathesis, epoxide opening with azide, and intramolecular guanidine formation reactions (Kim, Kim, & Tae, 2009).
Structural and Configurational Studies Hirose et al. (2011) elucidated the structure of guadinomines, which are inhibitors of the bacterial Type III secretion system (T3SS), isolated from Streptomyces sp. In their studies, this compound was identified as a biosynthetic intermediate. The research delved into the total assignment of configurations of this compound and related compounds through asymmetric total synthesis, highlighting the complex and intricate nature of these molecules (Hirose et al., 2011).
Biological Activity and Applications Iwatsuki et al. (2008) explored the biological activities of this compound and its relatives, guadinomines, as inhibitors of the T3SS. This system is utilized by many Gram-negative pathogens to inject effector proteins into host cells, playing a critical role in the infection process. The guadinomines exhibited potent inhibition of T3SS-induced hemolysis, whereas this compound itself showed no activity. The findings suggest the potential of these compounds in developing new therapeutic strategies against T3SS-dependent bacterial infections (Iwatsuki et al., 2008).
特性
分子式 |
C10H18N4O4 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
(5R)-6-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C10H18N4O4/c11-9-13-6(5-14(9)10(12)18)4-7(15)2-1-3-8(16)17/h6-7,15H,1-5H2,(H2,11,13)(H2,12,18)(H,16,17)/t6-,7-/m1/s1 |
InChIキー |
CXRAZENRYGPIMC-RNFRBKRXSA-N |
異性体SMILES |
C1[C@H](N=C(N1C(=O)N)N)C[C@@H](CCCC(=O)O)O |
正規SMILES |
C1C(N=C(N1C(=O)N)N)CC(CCCC(=O)O)O |
同義語 |
guadinomic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,3aS,7R,7aS)-3-[3-(4-acetylphenyl)-4-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1254988.png)
![6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine](/img/structure/B1254990.png)
![N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1254992.png)
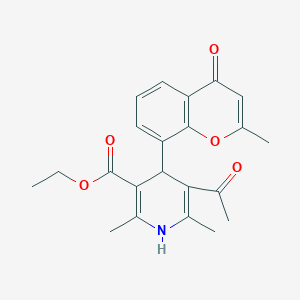
![4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline](/img/structure/B1254994.png)
![1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea](/img/structure/B1254996.png)

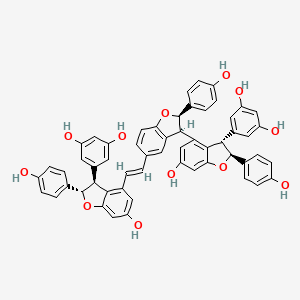
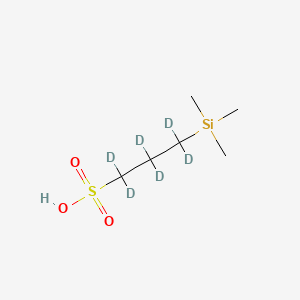
![6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one](/img/structure/B1255005.png)
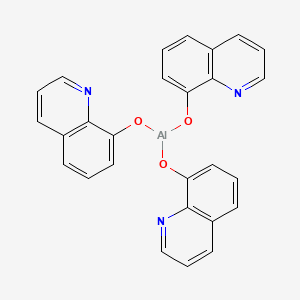
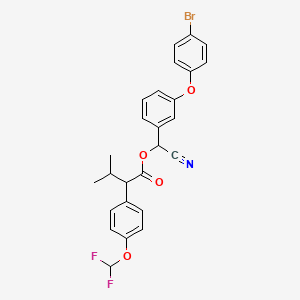
![5,8-Ethenofluoreno[9',1':2,3,4]oxacyclododecino[6,7-c]pyrrole-1,3,17(2H,4H,10H)-trione, 16-ethenyl-3a,9a,9b,11,12,13,13a,13b,16,16a,16b,17a-dodecahydro-12-methyl-](/img/structure/B1255011.png)
![N-[3-amino-1-[4-[2-(4-methoxyphenyl)ethylamino]-3-nitrophenyl]-3-oxopropyl]-4-bromobenzamide](/img/structure/B1255012.png)